Enantiomeric Identity: Defined (S)-Configuration vs. Racemic or (R)-Triazolylalanine Derivatives
The target compound is supplied as a single (2S)-enantiomer with defined stereochemistry at the α-carbon, confirmed by its SMILES notation . In contrast, enzymatic resolution of racemic triazolylalanine yields the D-enantiomer at only 42% conversion with 72% enantiomeric excess (ee), while the analogous D-imidazolylalanine is obtained at 48% conversion with 95% ee [1]. This demonstrates that post-synthetic chiral resolution of triazolylalanine derivatives is significantly less efficient than for other heterocyclic alanines, making procurement of the pre-resolved (2S)-enantiomer essential for applications requiring high stereochemical fidelity.
| Evidence Dimension | Enantiomeric purity and yield of chiral resolution |
|---|---|
| Target Compound Data | Single (2S)-enantiomer, defined stereochemistry (SMILES: COC(=O)[C@@H](N)CN1C=CN=N1 for the free base) |
| Comparator Or Baseline | Racemic triazolylalanine: enzymatic resolution yields D-enantiomer at 42% conversion, 72% ee; Racemic imidazolylalanine: 48% conversion, 95% ee |
| Quantified Difference | Pre-resolved (2S)-enantiomer avoids 58% mass loss and 28% ee deficit inherent to post-synthetic resolution of triazolylalanine |
| Conditions | Enzymatic resolution using Escherichia coli aromatic L-amino acid transaminase; chiral HPLC analysis |
Why This Matters
For solid-phase peptide synthesis (SPPS) or fragment-based drug discovery relying on stereospecific target engagement, a racemic or low-ee building block introduces diastereomeric mixtures that confound SAR interpretation and reduce biological assay reproducibility.
- [1] Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase. 2010. D-triazolylalanine: 42% conversion, 72% ee; D-imidazolylalanine: 48% conversion, 95% ee. View Source
